molecular formula C17H23N3O B11186211 6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B11186211
M. Wt: 285.4 g/mol
InChI Key: ZKCFFNGKQYWOFP-UHFFFAOYSA-N
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Description

6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a complex organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

The synthesis of 6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of various substituents. Common reagents used in these reactions include amines, aldehydes, and ketones. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: Substitution reactions, especially nucleophilic substitutions, are common for introducing different substituents onto the pyrimidine ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. It can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 6-methyl-5-(3-methylbutyl)-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one include other substituted pyrimidines. These compounds share a similar core structure but differ in the nature and position of their substituents. The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C17H23N3O

Molecular Weight

285.4 g/mol

IUPAC Name

4-methyl-2-(4-methylanilino)-5-(3-methylbutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C17H23N3O/c1-11(2)5-10-15-13(4)18-17(20-16(15)21)19-14-8-6-12(3)7-9-14/h6-9,11H,5,10H2,1-4H3,(H2,18,19,20,21)

InChI Key

ZKCFFNGKQYWOFP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CCC(C)C)C

Origin of Product

United States

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